3-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid
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Overview
Description
3-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carbamoyl group, a chlorine atom, and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acylation: The amino group is acylated to form the carbamoyl group.
Fluorination: Finally, a fluorine atom is introduced to the benzoic acid core.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbamoyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbamoyl group, converting it back to an amino group.
Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acids with different functional groups.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Applied in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with proteins, influencing their structure and function. The chlorine and fluorine atoms can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 3-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid
- 3-(3-Carbamoyl-4-chlorophenyl)-5-bromobenzoic acid
- 3-(3-Carbamoyl-4-chlorophenyl)-5-iodobenzoic acid
Comparison:
Uniqueness: The presence of a fluorine atom in 3-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different halogens.
Reactivity: The fluorine atom can influence the compound’s reactivity in substitution reactions, making it more selective for certain nucleophiles.
Biological Activity: The fluorine atom can enhance the compound’s binding affinity to biological targets, potentially improving its therapeutic efficacy.
Properties
IUPAC Name |
3-(3-carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO3/c15-12-2-1-7(6-11(12)13(17)18)8-3-9(14(19)20)5-10(16)4-8/h1-6H,(H2,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPAOIVNEPVVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691591 |
Source
|
Record name | 3'-Carbamoyl-4'-chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-91-1 |
Source
|
Record name | 3'-Carbamoyl-4'-chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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